molecular formula C17H15N3O2S B5885315 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

Cat. No.: B5885315
M. Wt: 325.4 g/mol
InChI Key: NPBFHBFYWPHSSI-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential in pharmaceutical and medicinal chemistry due to their antibacterial, antiviral, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . The synthesis can be carried out using various catalysts and conditions, including formic acid, different amines, and microwave-induced synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches to enhance yield and reduce environmental impact. For example, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported to be effective in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes such as cell division or viral replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is unique due to its specific substitution pattern on the quinazolinone ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group and the sulfanylacetamide moiety can enhance its interaction with specific molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-4-6-12(9-11)20-16(22)13-7-2-3-8-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFHBFYWPHSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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